molecular formula C12H15NO2 B2775430 1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone CAS No. 1541645-39-9

1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone

Cat. No. B2775430
CAS RN: 1541645-39-9
M. Wt: 205.257
InChI Key: ANURFMMWJJNPJI-UHFFFAOYSA-N
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Description

“1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also has a phenyl group (a variant of a benzene ring), and an ethanone group (a type of ketone). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated five-membered ring with one nitrogen atom. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Catalysis and Polymerization

  • Magnesium and Zinc Complexes for Polymerization : Complexes of magnesium and zinc, supported by N,O-bidentate pyridyl functionalized alkoxy ligands, have been synthesized and investigated for their catalytic behavior towards the ring-opening polymerization of ε-caprolactone and l-lactide. Magnesium-based complexes exhibited higher activity than their zinc counterparts, likely due to magnesium's greater ionic character (Wang et al., 2012).

Structural Characterization and Synthesis

  • New Pyrrole Derivative for Corrosion Inhibition : A novel penta-substituted pyrrole derivative has been synthesized and characterized for its potential as a corrosion inhibitor on steel surfaces. This study highlights the synthesis process, structural elucidation, and the compound's efficiency in protecting steel from corrosion (Louroubi et al., 2019).

  • Bioisostere of Aldose Reductase Inhibitor : A study synthesized and evaluated the inhibitory activity of [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere for aldose reductase, showing significant potency in vitro. This compound could serve as a lead structure for developing new treatments for complications related to diabetes mellitus (Nicolaou et al., 2004).

Novel Compound Identification and Characterization

  • Identification of a Novel Cathinone Derivative : A suspicious substance seized by customs was identified as a novel cathinone derivative, showcasing the use of advanced analytical techniques for forensic and clinical laboratories. This study underscores the importance of identifying new psychoactive substances for legislative and law enforcement purposes (Bijlsma et al., 2015).

Corrosion Inhibition

  • Schiff Bases as Corrosion Inhibitors : Research into four synthesized Schiff bases revealed their potential as corrosion inhibitors for carbon steel in hydrochloric acid environments. This study provides insights into the chemical structures' role in influencing corrosion inhibition efficiency, with certain Schiff bases outperforming others (Hegazy et al., 2012).

properties

IUPAC Name

1-(2-hydroxy-6-pyrrolidin-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(14)12-10(5-4-6-11(12)15)13-7-2-3-8-13/h4-6,15H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANURFMMWJJNPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-6-pyrrolidin-1-ylphenyl)ethanone

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